The key advantage of 2,2,2-Trifluoroethan(ol-d) in NMR lies in its deuterium atom (D), a stable isotope of hydrogen. By replacing a hydrogen atom on the hydroxyl group (–OH) with deuterium, scientists can eliminate the signal from the hydroxyl proton in the NMR spectrum. This is particularly beneficial because the hydroxyl proton often overlaps with other signals in the spectrum, making it difficult to analyze specific regions of interest [].
Due to its high deuterium enrichment (typically >99%), 2,2,2-Trifluoroethan(ol-d) effectively "locks" the signal from the hydroxyl proton, allowing researchers to observe other protons in the molecule with greater clarity and precision. This improved spectral resolution facilitates the identification and characterization of various functional groups and their interactions within the molecule [].
Here are some specific examples of how 2,2,2-Trifluoroethan(ol-d) is used in NMR spectroscopy:
2,2,2-Trifluoroethan(ol-d) is a deuterated alcohol with the molecular formula . This compound is characterized by the substitution of the hydrogen atom in the hydroxyl (-OH) group with deuterium, resulting in a unique isotopic composition. It is also known as trifluoroethyl alcohol and has a CAS number of 77568-66-2. The compound is a colorless liquid that is flammable and poses various health hazards, including toxicity upon ingestion and skin contact, as well as potential respiratory effects from inhalation .
TFE-d does not have a known biological mechanism of action. Its primary function is as a solvent or isotopic modifier in scientific research, particularly NMR spectroscopy [, ].
In NMR, TFE-d's deuterium substitution creates a lock on the signal from the OH proton, eliminating interference from solvent peaks in the spectrum. This allows for better observation of other protons in the molecule of interest [, ].
TFE-d shares the hazards associated with TFE, including:
These reactions are significant for synthetic applications in organic chemistry and materials science.
The synthesis of 2,2,2-Trifluoroethan(ol-d) typically involves:
These methods allow for the production of high-purity deuterated compounds suitable for various analytical applications.
Several compounds share structural similarities with 2,2,2-Trifluoroethan(ol-d), including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethanol | No fluorine; common alcohol | |
Trifluoroethanol | Non-deuterated version; similar reactivity | |
1,1,1-Trifluoroethane | No hydroxyl group; gaseous state | |
1-Hydroxy-1,1,1-trifluoroethane | Hydroxyl group; similar reactivity |
The uniqueness of 2,2,2-Trifluoroethan(ol-d) lies in its deuterated nature which provides distinct advantages in NMR spectroscopy and chemical analysis. Its fluorinated structure also imparts unique physical and chemical properties that differentiate it from non-fluorinated alcohols and hydrocarbons. This makes it particularly valuable in specialized applications within organic chemistry and material sciences .
Flammable;Corrosive;Acute Toxic;Irritant